molecular formula C12H15BClN3O2 B12275746 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester

Cat. No.: B12275746
M. Wt: 279.53 g/mol
InChI Key: PKEHWNRIMIRNEM-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester: is a heterocyclic compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid ester group, which makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester typically involves the reaction of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a boronic acid derivative under specific conditions. One common method involves the use of pinacol boronic ester as a reagent, which reacts with the chloro compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: THF, DMF, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substituted Pyrrolopyrimidines: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Amines: Formed through reduction reactions.

Scientific Research Applications

Chemistry: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various coupling reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of kinase inhibitors and other bioactive molecules. Its unique structure allows for the design of molecules that can interact with specific biological targets, making it valuable in drug discovery and development .

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of kinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth and proliferation. The boronic acid ester group plays a crucial role in this interaction, as it can form reversible covalent bonds with the target molecule, enhancing the compound’s potency and selectivity .

Comparison with Similar Compounds

Comparison: While these compounds share a similar pyrrolopyrimidine core, the presence of different substituents, such as methyl, methoxyethyl, or cyclopentyl groups, imparts distinct chemical and biological properties. The boronic acid ester group in 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester makes it particularly valuable for coupling reactions, setting it apart from its analogs .

Properties

Molecular Formula

C12H15BClN3O2

Molecular Weight

279.53 g/mol

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-5-7-6-15-10(14)17-9(7)16-8/h5-6H,1-4H3,(H,15,16,17)

InChI Key

PKEHWNRIMIRNEM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3N2)Cl

Origin of Product

United States

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